Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate
CAS No.: 473267-95-7
Cat. No.: VC4620906
Molecular Formula: C18H30N2O3
Molecular Weight: 322.449
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 473267-95-7 |
---|---|
Molecular Formula | C18H30N2O3 |
Molecular Weight | 322.449 |
IUPAC Name | methyl 2-(1-adamantyl)-2-(butylcarbamoylamino)acetate |
Standard InChI | InChI=1S/C18H30N2O3/c1-3-4-5-19-17(22)20-15(16(21)23-2)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-15H,3-11H2,1-2H3,(H2,19,20,22) |
Standard InChI Key | YSGIOGYRVWQLRA-UHFFFAOYSA-N |
SMILES | CCCCNC(=O)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
Introduction
Synthesis and Reaction Pathways
While no direct synthesis protocols for this compound are documented, its structure suggests a multi-step synthesis leveraging established methods for adamantane-functionalized amino acid esters . A plausible route involves:
Adamantane-Amino Acid Intermediate
The synthesis begins with the preparation of 2-(adamantan-1-yl)glycine, a known precursor in adamantane-based pharmaceuticals . Patent data describe the hydrogenolysis of protected adamantane-amino acids using Pearlman’s catalyst (20% Pd(OH)₂/C) under H₂ pressure (50 psi) in methanol/acetic acid, achieving yields >90% . For example:
Carbamoylation and Esterification
The amino group is subsequently functionalized via reaction with butyl isocyanate (C₄H₉NCO) to form the carbamoyl-urea linkage. This step parallels methodologies for ethyl 2-[(adamantan-1-yl)amino]acetate synthesis, where amine-ester intermediates undergo carbamoylation in anhydrous DMF with carbonate bases . Final esterification with methyl iodide or transesterification from ethyl to methyl esters completes the synthesis .
Table 1: Hypothetical Reaction Conditions
Physicochemical Properties
Extrapolating from structurally related adamantane esters , key properties include:
Solubility and Stability
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Solubility: High in chlorinated solvents (CH₂Cl₂, CHCl₃), moderate in THF and DMF, low in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres at ≤25°C; susceptible to hydrolysis in acidic/basic conditions, releasing the carboxylic acid derivative .
Spectroscopic Data
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IR (KBr): ν ≈ 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (urea C=O), 3300 cm⁻¹ (N-H stretch) .
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¹H NMR (CDCl₃): δ 1.2–1.6 (m, butyl chain), 1.7–2.1 (m, adamantane CH₂), 3.6 (s, OCH₃), 4.3 (s, α-CH) .
Applications and Research Directions
Pharmaceutical Development
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Prodrug Potential: The methyl ester could mask a carboxylic acid group, enhancing bioavailability for central nervous system targets .
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Antiviral Screening: Priority candidate for emerging enveloped viruses (e.g., influenza, coronaviruses) .
Material Science
Adamantane’s rigidity makes this compound a candidate for high-stability polymers or metal-organic frameworks (MOFs) .
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